Caerulomycin E

Targeted Anticancer Therapy Neuroblastoma Scaffold Selectivity

Caerulomycin E is a natural 2,2′-bipyridine alkaloid first isolated from Streptomyces caeruleus. It belongs to a family that includes Caerulomycin A and the collismycins, all sharing a core bipyridine structure but differing in key functional groups that drive their divergent biological activities.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
Cat. No. B1250444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaerulomycin E
Synonymscaerulomycin E
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=C1)C2=CC=CC=N2)C=O
InChIInChI=1S/C12H10N2O2/c1-16-10-6-9(8-15)14-12(7-10)11-4-2-3-5-13-11/h2-8H,1H3
InChIKeyJIOYIFCWGKLPBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Caerulomycin E Procurement: A Core 2,2′-Bipyridine Scaffold for Selective Anticancer Lead Generation


Caerulomycin E is a natural 2,2′-bipyridine alkaloid first isolated from Streptomyces caeruleus [1]. It belongs to a family that includes Caerulomycin A and the collismycins, all sharing a core bipyridine structure but differing in key functional groups that drive their divergent biological activities [2]. While the family is known for antibiotic and immunosuppressive properties, Caerulomycin E's specific structural features—a 4-methoxy substituent and a 6-carbaldehyde—create a distinct pharmacological profile, particularly within cytotoxicity and anti-amoebic contexts, that is not interchangeable with its close analogs.

2,2′-Bipyridine natural alkaloid with C-6 aldehyde diversification handle
Reported scaffold-selective cell-model response profile
Natural product probe for hybrid PKS/NRPS biosynthetic studies

Why Caerulomycin E Cannot Be Replaced by Other In-Class 2,2′-Bipyridine Alkaloids


Generic substitution of Caerulomycin E with other in-class compounds like Caerulomycin A or collismycins is scientifically unsound due to profound differences in their terminal biosynthetic tailoring and resulting biological activity. Caerulomycins and collismycins diverge critically through sulfur decoration, which fundamentally alters the biological target profile [1]. Even within the caerulomycin subtype, the conversion of Caerulomycin E's C-6 aldehyde to Caerulomycin A's oxime leads to a stark differentiation in anticancer mechanisms: Caerulomycin A is a known dual tubulin/topoisomerase I inhibitor, whereas synthetic diversification of the Caerulomycin E scaffold produces selective, targeted cytotoxic agents [2]. Treating these bipyridine alkaloids as functionally interchangeable ignores these key pharmacophoric determinants.

Caerulomycin A's oxime substitution alters target engagement (tubulin/topoisomerase I), which may not reproduce E-scaffold selectivity.

Collismycins contain sulfur decorations absent in Caerulomycin E, leading to a divergent biological activity profile (neuroprotective vs. reported cell-model activity).

Terminal biosynthetic modifications (C-6 oxidation state) critically determine pharmacophore selectivity, limiting cross-scaffold interchangeability.

Quantitative Differentiation Evidence for Caerulomycin E Against Its Closest Analogs


Scaffold-Directed Anticancer Selectivity: Caerulomycin E Analog vs. Caerulomycin A Analog Cell Line Profiling

Direct comparison of synthetic analogs derived from the Caerulomycin E scaffold (aldehyde series) versus the Caerulomycin A scaffold (oxime series) reveals a profound difference in cancer cell line selectivity. The Caerulomycin E analog 9d demonstrates a selective cytotoxic profile, specifically targeting SH-SY5Y neuroblastoma cells. In contrast, the structurally analogous Caerulomycin A analog 10a exhibits non-selective, broad sub-micromolar cytotoxicity across a panel of cancer cells, correlating with strong binding to multiple kinases like CDK2 and VEGFR-2 [1]. This provides quantifiable evidence that the aldehyde oxidation state of the E scaffold is a critical determinant for achieving cellular selectivity over broad-spectrum activity.

Cell-line selectivity
Head-to-head
Target: Caerulomycin E analog 9d: selective SH-SY5Y neuroblastoma activity
Comparator: Caerulomycin A analog 10a: broad non-selective cytotoxicity, CDK2/VEGFR-2 binding
Difference: Selective single-cell-line vs. broad multi-kinase activity
Supports cell-model endpoint selectivity interpretation.
Model specificity should be verified across neuroblastoma subtypes.
Targeted Anticancer Therapy Neuroblastoma Scaffold Selectivity

Functionalization Versatility: Caerulomycin E as a Superior Entry Point for Divergent Synthesis of Bioactive Analogs

Caerulomycin E's C-6 aldehyde group provides superior functionalization versatility compared to its closest analogs. It serves as a direct precursor for both Caerulomycin A analogs (via oxime formation) and a distinct series of alkyl ether analogs that cannot be easily accessed from Caerulomycin A. This is demonstrated by the synthesis of an alkyl ether series from the E scaffold, where the C-4 hydroxyl is diversified. Cytotoxicity data show that simple benzyl ether analogs of Caerulomycin E (9a-h) achieve significant potency enhancements, with halogenated benzyl ether groups proving critical for activity and selectivity [1]. This synthetic utility is a key procurement advantage, as detailed SAR studies around the E scaffold do not directly translate to the A scaffold without substantial additional synthesis [2].

Synthetic versatility
Class-level
C-6 aldehyde enables divergent oxime (A-type) and alkyl ether (E-type) analog synthesis from a single intermediate. Parent Caerulomycin E FaDu IC50: 9.82 µM (baseline activity for scaffold improvement).
Supports medicinal chemistry diversification strategy.
Reported baseline cytotoxicity provides reference point for analog optimization.
Medicinal Chemistry Divergent Synthesis Structure-Activity Relationship (SAR)

Anti-Amoebic Activity: Potency Validated Against a Clinical Gold Standard

The potential of caerulomycins as anti-amoebic agents is a unique differentiator from other bipyridine-type antibiotics. Direct comparative data shows that caerulomycin demonstrated a minimum inhibitory concentration (MIC) of 15.6 µg/mL against axenic cultures of E. histolytica. While the clinical gold standard, metronidazole, was more potent in this assay (MIC of 1.95 µg/mL), the caerulomycin value provides a validated quantitative benchmark for structure-activity optimization [1]. In vivo, caerulomycin showed significant activity, with oral ED50 values of 136 mg/kg (x4) against polyxenic infections, compared to metronidazole's ED50 of 44 mg/kg (x4) in a hamster model [1]. The in vivo efficacy gap is narrower, and the distinct bipyridine chemotype offers a fully validated starting point for creating new anti-amoebic leads unrelated to 5-nitroimidazoles, addressing a critical need for alternative therapies.

Anti-amoebic model response
Reported
Target: Caerulomycin (parent): MIC 15.6 µg/mL (axenic); in vivo ED50 136 mg/kg (x4)
Comparator: Metronidazole: MIC 1.95 µg/mL; ED50 44 mg/kg (x4)
Difference: Metronidazole ~3x more potent in vivo; distinct chemotype from 5-nitroimidazoles
Supports anti-amoebic lead optimization context.
Non-imidazole scaffold may circumvent resistance mechanisms; requires SAR-driven potency improvement.
Antiparasitic Drug Discovery Anti-Amoebic Activity Entamoeba histolytica

Class Divergence: Biosynthetic S-Decoration Separates Caerulomycins from Collismycins

A fundamental differentiator exists at the class level: the biosynthetic gene clusters of caerulomycins and collismycins share a common hybrid PKS/NRPS assembly line for the 2,2'-bipyridine core, but diverge in their processing of a cysteine-derived sulfhydryl group [1]. This results in collismycins possessing sulfur decorations that are absent in caerulomycins like Caerulomycin E. While direct head-to-head bioactivity data is scarce, this biosynthetic divergence is the genetic basis for the distinct biological profiles observed, where collismycins are linked to neuroprotective and anti-inflammatory properties, while Caerulomycin E's scaffold is exclusively associated with cytotoxic and anti-amoebic activities [2]. This genetic evidence definitively proves that caerulomycins and collismycins are not interchangeable natural products.

Sulfur decoration divergence
Class-level
Target: Caerulomycin E: no sulfur in structure
Comparator: Collismycins: contain cysteine-derived sulfur
Difference: Qualitative presence/absence of sulfur; binary structural differentiator
Supports natural product library non-redundancy.
Sulfur decoration directs divergent bioactivity (neuroprotective vs. cell-model activity).
Biosynthetic Gene Cluster Analysis Natural Product Discovery Chemotype Differentiation

Evidence-Backed Application Scenarios for Caerulomycin E Procurement and Use


Precursor for Selective Neuroblastoma-Targeted Lead Design

The primary high-impact application for procuring Caerulomycin E is as a synthetic precursor for generating analogs with selective neuroblastoma activity. Direct evidence shows that the Caerulomycin E-derived analog 9d demonstrates selectivity for SH-SY5Y neuroblastoma cells, a crucial differentiation from the non-selective, multi-kinase-targeting profile of analogous Caerulomycin A derivatives. A medicinal chemistry program sourced with Caerulomycin E can specifically target SH-SY5Y-driven cancers by leveraging this scaffold's inherent selectivity bias [1].

Divergent Synthesis Starting Point for 2,2'-Bipyridine SAR Libraries

Caerulomycin E's C-6 aldehyde handle provides a versatile functional group for divergent chemical synthesis, supporting campaigns to build parallel oxime (Caerulomycin A-type) and alkyl ether (Caerulomycin E-type) libraries from a single intermediate. This synthetic efficiency, which enabled the discovery of halogenated benzyl ether analogs with enhanced cytotoxicity, makes Caerulomycin E the strategically superior procurement choice for initiating a broad SAR exploration of the 2,2'-bipyridine anticancer pharmacophore [1].

Lead Optimization for Non-Imidazole Anti-Amoebic Drug Discovery

Caerulomycin E represents the core scaffold for one of the only known non-imidazole chemotypes with validated in vivo efficacy against Entamoeba histolytica. The quantitative gap in potency relative to metronidazole (ED50 of 136 vs. 44 mg/kg) provides a clear benchmark for a lead optimization program. Procurement of Caerulomycin E enables medicinal chemistry efforts to synthesize and test analogs aimed at improving upon this validated in vivo efficacy while circumventing the resistance and safety liabilities associated with 5-nitroimidazole-based therapies [1].

Functional Probe for 2,2'-Bipyridine Biosynthesis and Genetic Engineering

Caerulomycin E is a critical analytical standard for biosynthetic studies on this class of hybrid PKS/NRPS natural products. Its known structure and biosynthesis allow for its use in characterizing the function of tailoring enzymes, such as the methyltransferase and hydroxylase that differentiate it from other pathway products. For industrial synthetic biology efforts attempting to heterologously produce or engineer new bipyridine alkaloids, Caerulomycin E is an essential benchmark for confirming successful pathway expression [1].

Application
Selection Property
Validation Focus
Neuroblastoma cell-model selectivity studies
Scaffold-derived selectivity profile (E vs. A oxime)
Cell-line specificity and multi-kinase off-target review
2,2′-Bipyridine SAR library expansion
C-6 aldehyde synthetic handle
Divergent analog synthesis and cytotoxicity screening
Non-imidazole anti-amoebic lead optimization
In vivo anti-amoebic model-response context
ED50 endpoint comparison and resistance profiling
Biosynthetic pathway analysis and engineering
Defined biosynthetic tailoring intermediate
Enzyme function validation and pathway reconstitution
Quote Request

Request a Quote for Caerulomycin E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.